molecular formula C24H27N5O3S B2481664 N-(2-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide CAS No. 1115931-91-3

N-(2-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide

Cat. No.: B2481664
CAS No.: 1115931-91-3
M. Wt: 465.57
InChI Key: FCJSQBWMSBDOSE-UHFFFAOYSA-N
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Description

This compound features a 2-methoxyphenylpiperazine core linked to a pyrazine-sulfanylacetamide moiety. The structure combines a piperazine ring (common in bioactive molecules) with a pyrazine heterocycle and a sulfanyl bridge, which may influence receptor binding and pharmacokinetics.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3S/c1-31-20-9-5-3-7-18(20)27-22(30)17-33-24-23(25-11-12-26-24)29-15-13-28(14-16-29)19-8-4-6-10-21(19)32-2/h3-12H,13-17H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJSQBWMSBDOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide, a complex organic compound, has garnered attention in pharmaceutical research for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and relevant studies.

Chemical Structure and Synthesis

The compound features a benzamide core with a methoxyphenyl group and a piperazine moiety, which contributes to its biological activity. The synthesis typically involves multi-step reactions including:

  • Preparation of the Benzamide Core : Utilizing electrophilic aromatic substitution to introduce functional groups.
  • Piperazine Attachment : Nucleophilic substitution reactions are employed to attach the piperazine ring.
  • Sulfanyl Group Introduction : Sulfonation reactions introduce the sulfanyl group, enhancing biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The unique structural features allow for high-affinity binding, potentially modulating signaling pathways involved in several physiological processes.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have been evaluated for their efficacy against Mycobacterium tuberculosis. In one study, several derivatives demonstrated IC50 values ranging from 1.35 to 2.18 μM against this pathogen, indicating potent anti-tubercular activity .

Anticonvulsant Activity

The anticonvulsant properties of related compounds have also been investigated. A series of N-phenyl derivatives were synthesized and tested in animal models, showing significant activity in maximal electroshock (MES) tests. The most active compounds exhibited protective effects at doses of 100 mg/kg, suggesting potential therapeutic applications in epilepsy .

Table 1: Biological Activity Summary

Compound NameTarget Pathogen/ConditionIC50 (μM)Notes
Compound AMycobacterium tuberculosis1.35High potency observed
Compound BEpileptic seizures100Effective in MES tests

Case Studies

Case Study 1: Anti-Tubercular Efficacy
In a study assessing the anti-tubercular effects of various derivatives, five compounds were identified with IC90 values ranging from 3.73 to 4.00 μM. These findings support the potential of methoxyphenyl-piperazine derivatives as candidates for further development in tuberculosis treatment .

Case Study 2: Anticonvulsant Screening
A series of piperazine derivatives were evaluated for anticonvulsant activity using both MES and subcutaneous pentylenetetrazole tests. The results indicated that several compounds provided significant protection against induced seizures, highlighting their therapeutic potential for epilepsy management .

Comparison with Similar Compounds

Structural Analogues with Piperazine and Acetamide Moieties

2-Chloro-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)acetamide (3)
  • Structure : Shares the 2-methoxyphenylpiperazine group but replaces the pyrazine-sulfanyl unit with a butyl-acetamide chain.
  • Synthesis : Alkylation of 1-(2-methoxyphenyl)piperazine with N-(4-bromobutyl)phthalimide, followed by hydrazine cleavage and chloroacetylation .
  • Key Difference : The absence of the pyrazine-sulfanyl group may reduce π-π stacking interactions, affecting target binding.
FAUC321 (N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazolo-[1,5-a]pyridine-3-carboxamide)
  • Structure : Contains a pyrazolo-pyridine carboxamide instead of pyrazine-sulfanylacetamide.
  • Pharmacological Relevance : Evaluated for biased agonism (cAMP vs. ERK pathways) due to its piperazine-carboxamide linkage .
  • Divergence : The pyrazolo-pyridine system may enhance metabolic stability compared to the pyrazine-sulfanyl group.
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)
  • Structure : Features a benzothiazole ring and 4-methylpiperazine.
  • Synthesis : Coupling of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide with N-methylpiperazine in DMF .
  • Comparison : The methylpiperazine group offers different steric and electronic effects than the 2-methoxyphenylpiperazine in the target compound.

Heterocyclic and Substitution Variations

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
  • Structure : 4-Methoxyphenylpiperazine linked to a benzothiazole-acetamide.
  • Key Difference : The para-methoxy substitution on phenylpiperazine vs. ortho-methoxy in the target compound may alter receptor selectivity (e.g., serotonin receptors) .
18F-Mefway and 18F-FCWAY
  • Structure : Cyclohexanecarboxamide derivatives with 2-methoxyphenylpiperazine.
  • Application : Used as PET tracers for 5-HT1A receptors. The target compound’s pyrazine-sulfanyl group could offer distinct pharmacokinetics (e.g., slower clearance) .

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